molecular formula C10H6F2N2O B1493730 6-(3,4-Difluorophenyl)pyrimidin-4-ol CAS No. 1702204-36-1

6-(3,4-Difluorophenyl)pyrimidin-4-ol

货号: B1493730
CAS 编号: 1702204-36-1
分子量: 208.16 g/mol
InChI 键: HQUXLVYARWJTNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3,4-Difluorophenyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative characterized by a pyrimidin-4-ol core substituted with a 3,4-difluorophenyl group at the 6-position. The 3,4-difluorophenyl moiety is a critical pharmacophore in medicinal chemistry, often enhancing bioavailability, metabolic stability, and target binding affinity due to fluorine's electronegativity and small atomic radius . This compound is structurally related to bioactive molecules such as niclosamide and diflunisal, which leverage difluorophenyl groups for anti-inflammatory, anticancer, and antimicrobial activities . Its synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes (e.g., 3,4-difluorobenzaldehyde) with urea or thiourea derivatives under acidic or catalytic conditions .

属性

IUPAC Name

4-(3,4-difluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-7-2-1-6(3-8(7)12)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUXLVYARWJTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization and Hydroxylation

The pyrimidin-4-ol core is typically prepared by cyclization of appropriate precursors such as amidines or β-dicarbonyl compounds with urea or related reagents. Hydroxylation at the 4-position is often achieved by controlled hydrolysis or by using hydroxyl-containing reagents during ring formation.

Introduction of the 3,4-Difluorophenyl Group

The 6-position substitution with the 3,4-difluorophenyl moiety is commonly introduced via:

  • Nucleophilic aromatic substitution (S_NAr): Using halogenated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine derivatives), the 3,4-difluorophenyl nucleophile displaces the leaving group under basic conditions.
  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling reactions using 3,4-difluorophenylboronic acid or stannanes with halogenated pyrimidine intermediates.

Process Optimization and Purification

  • Reaction temperatures are maintained typically between 20°C to 35°C to optimize yield and minimize side reactions.
  • pH adjustments are critical; acidification to pH below 3 or even 2 is used to precipitate the product as a slurry, facilitating isolation by filtration.
  • Washing steps with water and organic solvents like cyclohexane or toluene ensure removal of impurities.
  • Drying under reduced pressure at 40-55°C yields a pure white or off-white powder.

Representative Experimental Data and Conditions

Step Conditions/Parameters Observations/Yield
Preparation of pyrimidine diol intermediate Stirring at 30-35°C for 24-30 hours; pH adjusted to <2 with dilute HCl Yield: ~62-66%; purity by HPLC ~91-99%
Alkylation or substitution Use of phase transfer catalysts and bases; solvents include methanol, water Reaction monitored by TLC; reaction times 24-30 h
Acidification and slurry formation pH <3; temperature below 50°C; stirring 15-20 h Product isolated by filtration; slurry washing with water and cyclohexane
Drying Reduced pressure at 40-55°C Final product as white/off-white powder

Specific Example from Patent WO2011101740A1

This patent describes an industrially viable process involving:

  • Preparation of 2-propylthio-pyrimidine-4,6-diol as an intermediate with stirring at 30-35°C for 30 hours.
  • Acidification of the reaction mass to pH <2 using dilute hydrochloric acid.
  • Isolation by filtration and washing with water and cyclohexane.
  • Drying under reduced pressure at 40-45°C to yield a white powder with 61.9-65.7% yield and high purity by HPLC.

Though this patent focuses on ticagrelor intermediates, the methodology for pyrimidin-4-ol derivatives, including 6-substituted analogs, is applicable and adaptable for this compound synthesis.

Summary Table of Key Reagents and Conditions

Reagent/Component Role in Synthesis Typical Conditions
4,6-Dichloropyrimidine derivative Pyrimidine ring precursor Reacted with nucleophile at 30-35°C
3,4-Difluorophenyl nucleophile Substituent source Base-mediated substitution
Phase transfer catalyst Facilitates nucleophilic substitution Used in alkylation steps
Acid (HCl) pH adjustment for precipitation pH adjusted to <2-3
Solvents (Methanol, Water, Cyclohexane) Reaction medium and washing solvents Stirring and washing steps

Research Findings and Industrial Relevance

  • The processes emphasize mild reaction conditions to maintain the integrity of sensitive functional groups.
  • Phase transfer catalysts and bases are critical for efficient substitution reactions.
  • Controlled acidification and temperature management are essential for high purity and yield.
  • The methods are scalable and suitable for commercial production of ticagrelor intermediates and related pyrimidin-4-ol derivatives.

化学反应分析

Types of Reactions: 6-(3,4-Difluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(3,4-difluorophenyl)pyrimidin-4-one, while reduction could produce 6-(3,4-difluorophenyl)pyrimidin-4-amine.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity:
Research indicates that pyrimidine derivatives, including 6-(3,4-Difluorophenyl)pyrimidin-4-ol, exhibit promising antimicrobial and anticancer properties. Studies have shown that modifications in the pyrimidine structure can lead to enhanced activity against various pathogens and cancer cell lines .

Drug Development:
This compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for the development of drugs targeting specific diseases, including viral infections and inflammatory conditions .

Case Study:
In a study focusing on the synthesis of new anti-inflammatory agents, derivatives of pyrimidines were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound demonstrated IC50 values comparable to established drugs like celecoxib, highlighting their potential as therapeutic agents .

Organic Synthesis Applications

Building Block for Complex Molecules:
this compound is utilized as an intermediate in organic synthesis. It can be involved in various reactions such as substitution and oxidation processes, leading to the formation of more complex structures that may possess desirable biological activities .

Synthetic Routes:
The synthesis typically involves condensation reactions followed by cyclization under acidic or basic conditions. This method allows for high yields and purity, making it suitable for industrial applications.

Biological Research Applications

Target Identification:
Research has identified specific molecular targets for compounds derived from this compound. These targets include enzymes involved in disease pathways, making it a candidate for further pharmacological exploration .

Potential in Treating Neglected Diseases:
The compound has been explored for its efficacy against diseases like visceral leishmaniasis. Its derivatives were tested in vivo for their antiparasitic activity, showcasing the potential for developing new treatments for neglected tropical diseases .

作用机制

The mechanism of action of 6-(3,4-Difluorophenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Pyrimidin-4-ol Derivatives

Compound Name Substituents on Aryl Ring Key Functional Groups Molecular Weight (g/mol) LogP* Biological Activity
6-(3,4-Difluorophenyl)pyrimidin-4-ol 3,4-diF Pyrimidin-4-ol ~238.2 ~2.1 Anticancer, anti-inflammatory
6-(4-Fluorophenyl)pyrimidin-4-ol 4-F Pyrimidin-4-ol + quinazoline ~297.3 ~2.8 Undisclosed (structural probe)
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol 3-CF₃ Pyrimidin-4-ol ~274.2 ~3.5 Kinase inhibition potential
4-(4-Fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol 4-F, 3-CH₃ 1,6-Dihydropyrimidin-2-ol ~260.3 ~2.9 Anti-inflammatory, analgesic
6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidine 3,5-diCl + 4-CF₃ Pyrimidine (no hydroxyl) ~369.2 ~4.2 Undisclosed (chemical probe)

*LogP values estimated via computational methods.

Pharmacological Relevance

  • Scaffold-Hopping Applications : The 3,4-difluorophenyl group in this compound is derived from scaffold-hopping strategies applied to natural products like flavones and biphenyls, retaining bioactivity while optimizing drug-like properties .
  • Therapeutic Potential: Unlike niclosamide derivatives (which target oxidative stress and infections) , the pyrimidin-4-ol core in the target compound may favor kinase or protease inhibition, as seen in structurally related fluorinated drugs like entrectinib .

生物活性

6-(3,4-Difluorophenyl)pyrimidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H7_{7}F2_{2}N3_{3}O
  • Molecular Weight : 229.18 g/mol

This compound features a pyrimidine ring substituted with a difluorophenyl group, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to pyrimidine derivatives. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma).

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundMCF-7 IC50_{50} (nM)HCT-116 IC50_{50} (nM)HepG-2 IC50_{50} (nM)
This compoundTBDTBDTBD
Compound 1445 ± 1.648 ± 0.696 ± 0.24
Compound 1546 ± 1.248 ± 1.17 ± 0.46

Note: TBD indicates that specific IC50_{50} values for the target compound are yet to be determined.

The mechanism through which this compound exerts its antitumor effects likely involves the inhibition of cyclin-dependent kinases (CDKs). CDK inhibitors are crucial in regulating the cell cycle, and their inhibition can lead to apoptosis in cancer cells.

Case Study: Apoptosis Induction
A study demonstrated that a closely related compound induced apoptosis in HCT cells significantly more than control treatments. The flow cytometric analysis revealed:

Table 2: Apoptosis Induction by Compound

CompoundTotal Apoptosis (%)Early Apoptosis (%)Late Apoptosis (%)
Control1.850.340.28
Compound 1441.5521.5112.95

This data indicates that the compound effectively promotes both early and late stages of apoptosis.

Pharmacokinetics and ADMET Properties

In silico studies have shown that the pharmacokinetic properties of compounds similar to this compound are favorable for drug development. The Boiled Egg model for predicting absorption and permeability suggests that these compounds may have good oral bioavailability and suitable distribution characteristics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3,4-difluorophenyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling fluorinated aryl groups to the pyrimidine core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For analogs, reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) significantly affect yields. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) also modulate regioselectivity . Optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond angles and substituent positions, as demonstrated for related fluorophenylpyrimidines . Complementary techniques include:

  • ¹H/¹³C NMR : To verify aromatic proton environments and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) : For molecular ion validation.
  • FT-IR : To confirm hydroxyl (-OH) and C-F stretches (1050–1250 cm⁻¹).

Q. What safety protocols are essential when handling fluorinated pyrimidines like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; waste must be segregated and disposed via certified hazardous waste services. For spills, neutralize with inert adsorbents (e.g., vermiculite) and consult SDS for fluorinated compounds .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., hydroxyl vs. trifluoromethyl) impact the compound’s biological activity?

  • Methodological Answer : The hydroxyl group at position 4 enhances hydrogen-bonding potential with target proteins (e.g., kinases), while fluorinated aryl groups improve lipophilicity and metabolic stability. Comparative studies using analogs (e.g., 4-trifluoromethylpyridin-2-ones) show that electron-withdrawing groups increase binding affinity but may reduce solubility. Use molecular docking and SPR assays to quantify interactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Variability may arise from differences in cell lines, assay conditions (e.g., serum concentration), or impurity profiles. Strategies include:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis.
  • Dose-response curves : Test across a wide concentration range (nM–μM).
  • Positive controls : Compare with known standards (e.g., COX-2 inhibitors for anti-inflammatory studies) .

Q. What strategies optimize aqueous solubility of this compound derivatives without compromising activity?

  • Methodological Answer : Introduce polar groups (e.g., -SO₃H, -NH₂) at non-critical positions or use prodrug approaches (e.g., phosphate esters). Co-solvency with cyclodextrins or PEG-based formulations can enhance solubility. Monitor logP values (aim for 1–3) via shake-flask methods .

Q. How can computational methods predict the metabolic stability of fluorinated pyrimidines?

  • Methodological Answer : Use in silico tools like MetaSite or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., para-fluorine positions prone to oxidative defluorination). Validate predictions with microsomal stability assays (human/rat liver microsomes) and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Difluorophenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(3,4-Difluorophenyl)pyrimidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。